molecular formula C4H8ClF2N B3392746 (3R,4R)-3,4-Difluoropyrrolidine hydrochloride CAS No. 1279037-03-4

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride

Cat. No.: B3392746
CAS No.: 1279037-03-4
M. Wt: 143.56
InChI Key: JDUYOMPVOXGHIR-VKKIDBQXSA-N
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Description

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride is a useful research compound. Its molecular formula is C4H8ClF2N and its molecular weight is 143.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Speciation and Analytical Techniques : The study of chemical speciation, such as the work on aqueous hydrogen fluoride, provides insights into how chemical speciation methods can be applied to understand the behavior of complex compounds in solution. This is relevant for understanding the behavior of difluoropyrrolidine derivatives under various conditions (Guendouzi, Faridi, & Khamar, 2019).

  • Environmental Fate and Biodegradation : Research on the microbial degradation of polyfluoroalkyl chemicals highlights the importance of understanding the environmental fate and potential for biodegradation of synthetic compounds, including fluorinated pyrrolidines. This can guide the development of environmentally friendly derivatives with reduced persistence in nature (Liu & Avendaño, 2013).

  • Metallation of π-Deficient Heteroaromatic Compounds : The metallation of π-deficient heterocyclic compounds, including pyrrolidine derivatives, is crucial for synthesizing various organic molecules. Such studies can inform the synthesis and functionalization of difluoropyrrolidine compounds for pharmaceutical applications (Marsais & Quéguiner, 1983).

  • Analysis of Sophisticated Analytical Techniques : Analytical methods for detecting and quantifying pharmaceutical compounds, including pyrrolidinophenone derivatives, in biological fluids demonstrate the importance of analytical chemistry in drug development and toxicology. These techniques could be adapted for studying difluoropyrrolidine derivatives in pharmaceutical contexts (Synbulatov, Voronin, & Voronina, 2019).

  • Pharmacological Applications of Related Compounds : The pharmacological exploration of compounds such as ohmefentanyl and its stereoisomers in the context of opioid receptors provides a framework for understanding how difluoropyrrolidine derivatives could be investigated for potential receptor interactions and therapeutic applications (Brine et al., 1997).

Properties

IUPAC Name

(3R,4R)-3,4-difluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYOMPVOXGHIR-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869481-92-5
Record name rac-(3R,4R)-3,4-difluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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